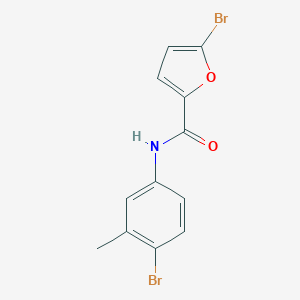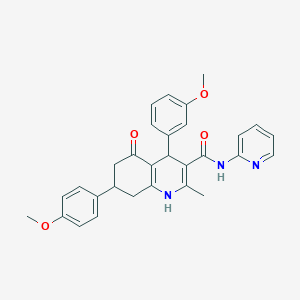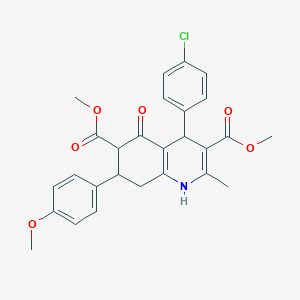![molecular formula C27H22N4O B283920 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis and inhibit cell proliferation in different cancer cell lines. In addition, this compound has also demonstrated activity against bacterial and fungal infections, making it a potential candidate for the development of antimicrobial agents.
Wirkmechanismus
The mechanism of action of 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the inhibition of various enzymes and signaling pathways that are crucial for cell survival and proliferation. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. Moreover, this compound has also been reported to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and angiogenesis, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the ability to induce oxidative stress, modulate immune responses, and alter cellular metabolism. Studies have reported that this compound can increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death. Moreover, this compound has also been shown to modulate the expression of various cytokines and chemokines, leading to the activation of immune responses against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potent anticancer activity, making it a potential candidate for the development of novel anticancer agents. Moreover, this compound has also demonstrated activity against bacterial and fungal infections, making it a potential candidate for the development of antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One of the potential directions is the development of novel derivatives of this compound with improved solubility and efficacy. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and antimicrobial activities of this compound. Additionally, the potential applications of this compound in other scientific fields, such as materials science and catalysis, should also be explored.
Synthesemethoden
The synthesis of 6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 1,1'-biphenyl-4-carbaldehyde, ethyl acetoacetate, hydrazine hydrate, and 2-phenylethylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a multistep process, including aldol condensation, cyclization, and dehydration, leading to the formation of the desired compound. The yield of this synthesis method is reported to be around 60-70%.
Eigenschaften
Molekularformel |
C27H22N4O |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
6-amino-4-(2-phenylethyl)-3-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C27H22N4O/c28-17-23-22(16-11-18-7-3-1-4-8-18)24-25(30-31-27(24)32-26(23)29)21-14-12-20(13-15-21)19-9-5-2-6-10-19/h1-10,12-15,22H,11,16,29H2,(H,30,31) |
InChI-Schlüssel |
YGVYKRXJHQMIQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C5=CC=CC=C5)N)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)C5=CC=CC=C5)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [2-({5-oxo-3-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetate](/img/structure/B283837.png)

![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
![6-acetyl-2-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B283841.png)
![9-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283842.png)



![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)

![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
